Carbure de titane (TiC)

Vue d'ensemble

Description

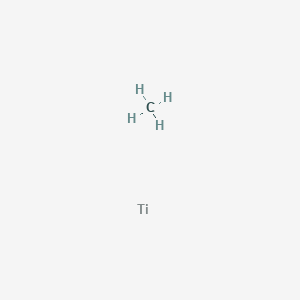

Titanium carbide is a refractory ceramic material with the chemical formula TiC. It is known for its extreme hardness, ranking 9-9.5 on the Mohs scale, and has a high melting point of approximately 3,160°C. Titanium carbide appears as a black powder and has a face-centered cubic crystal structure similar to that of sodium chloride. It is found in nature as the rare mineral khamrabaevite, which contains titanium, vanadium, and iron carbides .

Applications De Recherche Scientifique

Titanium carbide has a wide range of scientific research applications, including:

Cutting Tools: Titanium carbide is used in the manufacture of cutting tools and abrasives due to its extreme hardness and wear resistance.

Electronics: Titanium carbide is used in electronic devices for its good electrical conductivity and chemical stability.

Composites: Titanium carbide is used as a reinforcing agent in metal matrix composites to improve their mechanical properties.

Environmental Remediation: Titanium carbide serves as an adsorbent for gases such as ammonia, methane, and carbon monoxide due to its large specific surface area and active sites.

Analyse Biochimique

Biochemical Properties

Titanium carbide is known for its high melting point, elastic modulus, high Vickers hardness, low density, high flexure strength, good thermal conductivity, high resistance to corrosion and oxidation, and high thermal shock resistance . There is limited information available on the role of titanium carbide in biochemical reactions and its interactions with enzymes, proteins, and other biomolecules.

Molecular Mechanism

It’s known that titanium carbide has an elastic modulus of approximately 400 GPa and a shear modulus of 188 GPa , which could potentially influence its interactions with biomolecules.

Temporal Effects in Laboratory Settings

The carburisation rate increased from 18.37% to 36.09% for 2 h–10 h of holding time at 1400 °C, and from 51.43% to 77.57% for 2 h–10 h of holding time at 1500 °C .

Metabolic Pathways

The synthesis of titanium carbide involves the main reduction path of TiO2–Magnéli–Ti3O5–Ti2O3–TiCxO1−x .

Subcellular Localization

The subcellular localization of titanium carbide is not well-understood. It’s known that titanium carbide, with chemical formula TiC, crystallizes in the cubic system: NaCl type with space group Fm3m (Z = 4). The lattice constant is a = 0.4327 nm. Ti atoms occupy the origin positions (0,0,0), however, C atoms are located in (1/2,1/2,1/2) positions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Titanium carbide can be synthesized through various methods, including:

Carbothermic Reduction: This involves the reduction of titanium dioxide (TiO₂) with carbon at high temperatures.

Chemical Vapor Deposition (CVD): This method involves the reaction of titanium tetrachloride (TiCl₄) with methane (CH₄) in a hydrogen atmosphere at high temperatures to produce titanium carbide.

Self-Propagating High-Temperature Synthesis (SHS): This method involves the exothermic reaction of titanium and carbon powders, which propagates through the reactant mixture, producing titanium carbide.

Industrial Production Methods: Industrial production of titanium carbide often employs carbothermic reduction due to its cost-effectiveness and scalability. The process involves mixing titanium dioxide with carbon black and heating the mixture in an inert atmosphere to produce titanium carbide .

Analyse Des Réactions Chimiques

Titanium carbide undergoes various chemical reactions, including:

Oxidation: Titanium carbide can be oxidized to titanium dioxide (TiO₂) at high temperatures in the presence of oxygen. The reaction is as follows: [ \text{TiC} + 2\text{O}_2 \rightarrow \text{TiO}_2 + \text{CO}_2 ]

Hydrolysis: Titanium carbide reacts with water to produce methane (CH₄) and titanium dioxide. The reaction is: [ \text{TiC} + x\text{H}_2\text{O} \rightarrow \text{CH}_4 + \text{TiO}_2 \cdot x\text{H}_2\text{O} ]

Reduction: Titanium carbide can be reduced to titanium metal in the presence of a strong reducing agent such as magnesium or calcium.

Common reagents used in these reactions include oxygen, water, and reducing agents like magnesium and calcium. The major products formed from these reactions are titanium dioxide and methane .

Mécanisme D'action

The mechanism by which titanium carbide exerts its effects is primarily through its physical properties. The high hardness and melting point of titanium carbide make it an effective material for cutting tools and high-temperature applications. The chemical stability and electrical conductivity of titanium carbide make it suitable for use in electronic devices.

Comparaison Avec Des Composés Similaires

Titanium carbide is similar to other metal carbides such as tungsten carbide (WC) and silicon carbide (SiC). it has unique properties that distinguish it from these compounds:

Tungsten Carbide (WC): Tungsten carbide is harder than titanium carbide, with a Mohs hardness of 8.5-9.

Silicon Carbide (SiC): Silicon carbide has similar hardness and thermal conductivity to titanium carbide but is more chemically stable and has better oxidation resistance.

Other similar compounds include vanadium carbide (VC) and niobium carbide (NbC), which also have high hardness and melting points but differ in their specific applications and properties .

Propriétés

IUPAC Name |

methane;titanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4.Ti/h1H4; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXKRDMUDKYVBLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C.[Ti] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60925760 | |

| Record name | Methane--titanium (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

63.910 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12070-08-5, 12700-20-8 | |

| Record name | Titanium carbide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012070085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium carbide (TiC) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methane--titanium (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TITANIUM CARBIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SHTGW5HBI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.